molecular formula C18H13F3N2O2S B2375420 4-(2-(4-(Trifluoromethoxy)phenyl)thiazolidine-3-carbonyl)benzonitrile CAS No. 2034263-72-2

4-(2-(4-(Trifluoromethoxy)phenyl)thiazolidine-3-carbonyl)benzonitrile

Cat. No. B2375420
CAS RN: 2034263-72-2
M. Wt: 378.37
InChI Key: ZLSZJBYNZUNMPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically . A mixture of 4-(trifluoromethoxy)aniline, 1,4-di(2′-thienyl)-1,4-butadione, toluene, and p-toluenesulfonic acid was stirred for 36 h under reflux. Subsequently, toluene was removed, and the unrefined product was refined using column chromatography .

Scientific Research Applications

Synthesis and Characterization

  • 4-(2-(4-(Trifluoromethoxy)phenyl)thiazolidine-3-carbonyl)benzonitrile is used in the synthesis of various thiazolidine derivatives. These compounds have been characterized by elemental analyses and spectral data, and some have shown promising antioxidant and antitumor activities (Gouda & Abu‐Hashem, 2011).

Photochemical Studies

  • Photochemistry research involving phenyl-substituted 1,2,4-thiadiazoles has led to insights into the formation of benzonitrile and other compounds through photoinduced electrocyclic ring closure, with studies including 15N-labeling experiments (Pavlik, Changtong, & Tsefrikas, 2003).

Crystal Structure Analysis

  • Investigations into the crystal structures of thiazolidinone compounds, which are structurally related to 4-(2-(4-(Trifluoromethoxy)phenyl)thiazolidine-3-carbonyl)benzonitrile, reveal differences in intermolecular interactions and the roles of oxygen atoms in these structures (Facchinetti et al., 2016).

Antioxidant Activity

  • Thiazolidinone derivatives, related to the compound , have shown significant antioxidant effects in vitro. This indicates potential for these compounds in therapeutic applications related to oxidative stress (Apotrosoaei et al., 2014).

Antimicrobial and Anticancer Evaluation

  • Some thiazolidinone derivatives have demonstrated antimicrobial and anticancer properties. This suggests the potential utility of these compounds in pharmaceutical research and development (Dawood, Farag, & Abdel‐Aziz, 2005).

Spectroelectrochemical Properties

  • Research into the spectroelectrochemical properties of derivatives of thiazolidinone has provided insights into their electron-transfer properties, which could be relevant in various electrochemical applications (Kamiloğlu et al., 2018).

MMP Inhibition in Tissue Damage

  • Studies on derivatives combining benzisothiazole and 4-thiazolidinone frameworks have highlighted their potential in affecting inflammatory processes, showing significant effectiveness in inhibiting MMP-9, which is relevant in wound healing and tissue damage management (Incerti et al., 2018).

properties

IUPAC Name

4-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carbonyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2S/c19-18(20,21)25-15-7-5-14(6-8-15)17-23(9-10-26-17)16(24)13-3-1-12(11-22)2-4-13/h1-8,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSZJBYNZUNMPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.